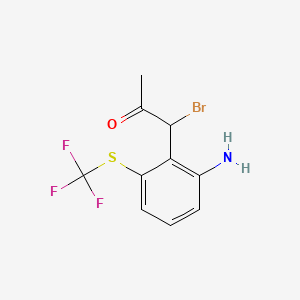
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products with nitro or nitroso groups.
- Reduced products with hydroxyl groups.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in covalent bonding with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
2-Amino-6-(trifluoromethylthio)benzothiazole: Contains a benzothiazole ring, offering different biological activities and applications.
Properties
Molecular Formula |
C10H9BrF3NOS |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
AMEDLRGMZUGTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
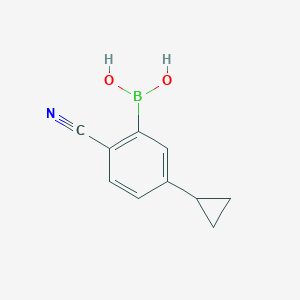

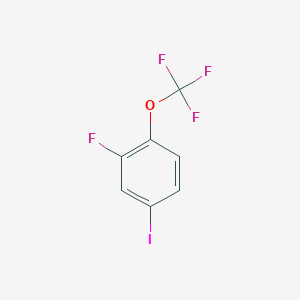
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

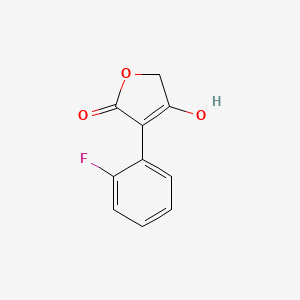
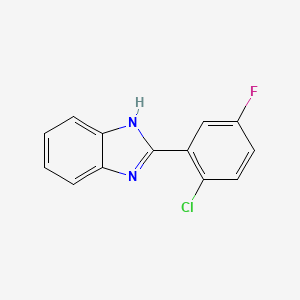

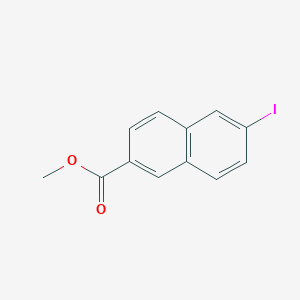
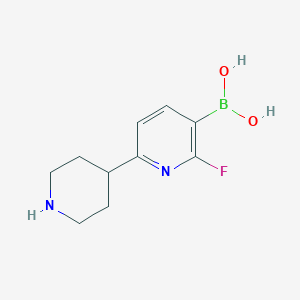

![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

